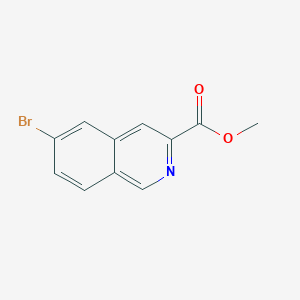

Methyl 6-bromoisoquinoline-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 6-bromoisoquinoline-3-carboxylate” is a chemical compound with the molecular formula C11H8BrNO2 . It has gained widespread attention due to its potential applications in various fields.

Molecular Structure Analysis

The molecular structure of “Methyl 6-bromoisoquinoline-3-carboxylate” is represented by the formula C11H8BrNO2 . The InChI code for this compound is 1S/C11H8BrNO2/c1-15-11(14)8-4-7-5-9(12)2-3-10(7)13-6-8/h2-6H,1H3 .Physical And Chemical Properties Analysis

“Methyl 6-bromoisoquinoline-3-carboxylate” is a solid compound . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Applications De Recherche Scientifique

Synthesis and Chemical Structure Exploration

Methyl 6-bromoisoquinoline-3-carboxylate and its derivatives have been extensively studied for their potential in synthesizing various chemical structures. For instance, Janin et al. (2002) developed robust synthesis methods for related compounds, using Suzuki's cross-coupling, which could be foundational for creating new peripheral benzodiazepine receptor ligands (Janin et al., 2002). Similarly, a study by Parveen et al. (1999) explored the reductive release of 5-bromoisoquinolin-1-one from a related compound, suggesting its potential as a prodrug system for targeted drug delivery (Parveen et al., 1999). These studies highlight the importance of such compounds in developing novel chemical structures for various applications.

Potential in Antitumor Activity

Delgado et al. (2012) synthesized a series of isoquinolinequinones, including derivatives of methyl 6-bromoisoquinoline-3-carboxylate, evaluating them for cytotoxic activity against various cancer cell lines. They found that certain compounds exhibited significant antitumor activity, indicating the potential use of these compounds in cancer research (Delgado et al., 2012).

Exploring Benzodiazepine Receptor Agonists and Antagonists

Guzman et al. (1984) investigated several compounds, including methyl isoquinoline-3-carboxylate derivatives, for their ability to bind to the benzodiazepine receptor. They found moderate affinities, suggesting that these compounds could be potential benzodiazepine receptor agonists or antagonists (Guzman et al., 1984).

Novel Synthesis Methods and Derivative Development

Other studies have focused on developing novel synthesis methods and exploring different derivatives of methyl 6-bromoisoquinoline-3-carboxylate. For example, Wong et al. (2013) demonstrated a method to form methyl 2-aryl-1,2-dihydroisoquinoline-3-carboxylates, showcasing the versatility of these compounds in synthesis (Wong et al., 2013).

Applications in Antibacterial Research

Hayashi et al. (2002) explored the antibacterial activity of certain isoquinoline derivatives, finding significant activity against various bacteria, including resistant strains. This indicates the potential of methyl 6-bromoisoquinoline-3-carboxylate derivatives in developing new antibacterial agents (Hayashi et al., 2002).

Safety and Hazards

“Methyl 6-bromoisoquinoline-3-carboxylate” is associated with certain hazards. It has been classified under GHS07, with the signal word “Warning”. The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mécanisme D'action

Mode of Action

Isoquinoline derivatives are known to participate in various chemical reactions, such as the suzuki–miyaura cross-coupling . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Biochemical Pathways

Isoquinoline derivatives are known to be involved in various biochemical processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl 6-bromoisoquinoline-3-carboxylate. For instance, the compound should be stored in an inert atmosphere at 2-8°C .

Propriétés

IUPAC Name |

methyl 6-bromoisoquinoline-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO2/c1-15-11(14)10-5-8-4-9(12)3-2-7(8)6-13-10/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZCABCFILPPADM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C2C=CC(=CC2=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-bromoisoquinoline-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-aminobenzo[b]thiophene-2-carboxylate hydrochloride](/img/structure/B2394548.png)

![3-(pyrrolidin-1-ylsulfonyl)-1-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}pyridin-2(1H)-one](/img/structure/B2394550.png)

![5-((4-bromobenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2394551.png)

![N-[5-Methyl-3-(2-methylpropanoyl)thiophen-2-yl]prop-2-enamide](/img/structure/B2394556.png)

![(Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2394563.png)

![2-[(3-Chlorophenyl)(furan-2-ylmethyl)amino]acetic acid](/img/structure/B2394567.png)

![1-(3,4-Dimethoxyphenyl)-4-{3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-2-pyrrolidinone](/img/structure/B2394568.png)